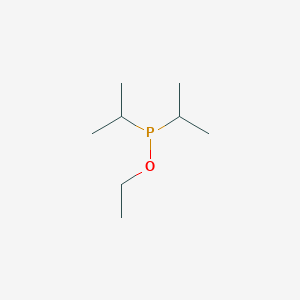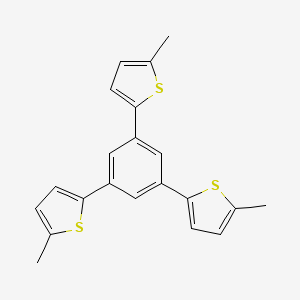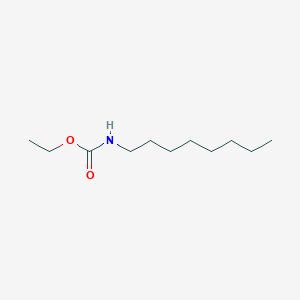
Carbamic acid, octyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, octyl-, ethyl ester is an organic compound belonging to the class of carbamates. It is an ester formed from carbamic acid and octyl alcohol, with ethyl as the esterifying group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, octyl-, ethyl ester can be synthesized through the esterification of carbamic acid with octyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows: [ \text{Carbamic acid} + \text{Octyl alcohol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acid chlorides or anhydrides as intermediates. These compounds react with octyl alcohol under controlled conditions to yield the desired ester. The process may also involve purification steps to ensure the final product’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, octyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form carbamic acid and octyl alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Carbamic acid and octyl alcohol.
Oxidation: Carbonyl compounds.
Reduction: Alcohols and other reduced forms.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Carbamic acid, octyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of carbamic acid, octyl-, ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis, releasing carbamic acid and octyl alcohol, which can further interact with biological molecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, butyl-, ethyl ester
- Carbamic acid, hexyl-, ethyl ester
Uniqueness
Carbamic acid, octyl-, ethyl ester is unique due to its specific alkyl chain length (octyl group), which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other carbamates may not be as effective.
Propriétés
Numéro CAS |
6558-70-9 |
|---|---|
Formule moléculaire |
C11H23NO2 |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
ethyl N-octylcarbamate |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-7-8-9-10-12-11(13)14-4-2/h3-10H2,1-2H3,(H,12,13) |
Clé InChI |
LVSUICGYPNGBJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


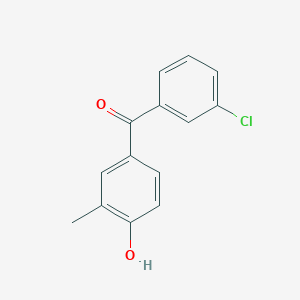

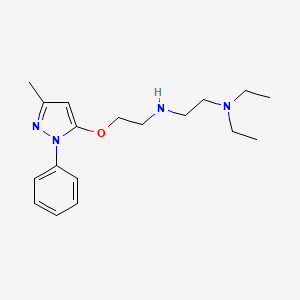

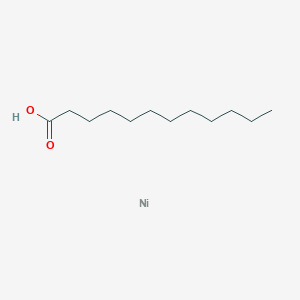

![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
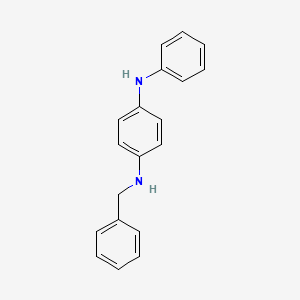

![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)
